molecular formula C20H18N4O5 B2831886 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1203278-54-9

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2831886
CAS No.: 1203278-54-9
M. Wt: 394.387
InChI Key: VREUHBSUJGOLDZ-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex heterocyclic compound featuring a fused pyrazolo[3,4-b]pyridine core. Key structural elements include:

  • A furan-2-yl substituent at the 4-position of the pyrazolo-pyridine ring, contributing electron-rich aromatic character.
  • A 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide side chain, introducing polar ether and amide functionalities.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c1-24-19-17(11(9-16(25)21-19)12-7-4-8-27-12)18(23-24)22-20(26)15-10-28-13-5-2-3-6-14(13)29-15/h2-8,11,15H,9-10H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREUHBSUJGOLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name / Evidence ID Core Structure Key Substituents Functional Groups Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyrazolo[3,4-b]pyridine Furan, dihydrobenzo dioxine carboxamide Amide, ether, ketone Not provided Not provided
(Z)-2-((1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate Pyrazole-benzofuran Thiophene, nitro, diethylcarbamate Carbamate, nitro Not explicitly stated Not provided
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo-pyridine Cyano, nitro, ester Ester, nitrile Not explicitly stated 243–245
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine Fluorophenyl, chromen, sulfonamide Sulfonamide, fluoro 589.1 175–178
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine Ethyl, methyl, phenyl Amide, alkyl 374.4 Not provided

Key Observations :

  • Heterocyclic Diversity : The target compound’s pyrazolo-pyridine core is shared with , but the latter incorporates alkyl groups (ethyl, methyl) instead of the furan and dioxine moieties.
  • Substituent Effects: The furan in the target compound (electron-rich, planar) contrasts with thiophene in (larger, more polarizable sulfur atom), which may alter π-π stacking interactions. The carboxamide side chain in the target compound is distinct from the sulfonamide in , with implications for hydrogen-bonding capacity and acidity.

Physicochemical Properties

  • Solubility : The dihydrobenzo dioxine and carboxamide groups in the target compound likely improve aqueous solubility compared to the alkyl-dominated or nitro-functionalized .
  • Thermal Stability : Melting points vary widely among analogs (e.g., 243–245°C for vs. 175–178°C for ), reflecting differences in crystallinity and intermolecular forces.

Q & A

Basic: What are the key synthetic strategies for this compound?

The synthesis involves multi-step reactions with precise control of reaction conditions (e.g., temperature, solvent polarity, and time) to ensure regioselectivity and high yields. Critical steps include:

  • Cyclization of pyrazolo[3,4-b]pyridine and benzodioxine moieties under reflux conditions.
  • Coupling reactions to integrate the furan-2-yl group, often using palladium catalysts for cross-coupling efficiency.
  • Protection/deprotection strategies for sensitive functional groups.
    Reaction progress is monitored via TLC and HPLC , with final purification by column chromatography .

Basic: How is the compound characterized post-synthesis?

Characterization relies on:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) to confirm connectivity and stereochemistry.
  • HRMS for molecular weight validation (e.g., observed vs. calculated mass accuracy < 2 ppm).
  • HPLC to assess purity (>95% typical).
  • X-ray crystallography (if single crystals are obtainable) for absolute structural confirmation .

Advanced: How can contradictions in spectroscopic data during characterization be resolved?

Contradictions (e.g., unexpected shifts in NMR or ambiguous MS fragments) are addressed by:

  • Cross-validation with complementary techniques (e.g., IR for functional groups, X-ray for solid-state structure).
  • Computational modeling (DFT calculations) to predict NMR chemical shifts or fragmentation patterns.
  • Isotopic labeling studies to trace reaction pathways or confirm bond formation .

Advanced: What methods optimize regioselectivity in pyrazolo[3,4-b]pyridine synthesis?

Regioselectivity is controlled by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions.
  • Catalysts : Lewis acids (e.g., ZnCl₂) direct electrophilic substitution patterns.
  • Temperature gradients : Slow heating reduces side reactions.
    TLC monitoring at intermediate stages ensures desired pathway adherence .

Basic: What biological targets are hypothesized for this compound?

The pyrazolo-pyridine core and benzodioxine moieties suggest interactions with:

  • Kinases (e.g., MAPK or CDK families) due to ATP-binding site compatibility.
  • GPCRs (e.g., serotonin receptors) via hydrophobic and π-π stacking interactions.
  • Epigenetic regulators (e.g., HDACs) modulated by the furan group’s electron-rich nature.
    Molecular docking simulations and SPR assays are recommended for initial target validation .

Advanced: How to design analogs to improve pharmacokinetic properties?

Strategies include:

  • Substituent modification : Introducing electron-withdrawing groups on the furan ring to enhance metabolic stability.
  • Bioisosteric replacement : Swapping benzodioxine with a fluorinated analog to improve membrane permeability.
  • Prodrug approaches : Esterification of the carboxamide for enhanced solubility.
    In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) guide iterative optimization .

Basic: What analytical techniques confirm compound purity?

  • HPLC-DAD/UV : Purity >95% with baseline separation of impurities.
  • Elemental analysis (C, H, N) within ±0.4% of theoretical values.
  • HRMS : Isotopic pattern matching and exact mass verification .

Advanced: How to address low yields in multi-step synthesis?

Yield optimization strategies:

  • Microwave-assisted synthesis for accelerated reaction kinetics and reduced side products.
  • Catalyst screening : Transition metals (e.g., Pd/Cu) for efficient coupling steps.
  • Solvent-free conditions in cyclization steps to minimize dilution effects.
    Design of Experiments (DoE) models statistically identify critical parameters .

Comparative Table: Structural Analogs and Key Differentiators

Compound ClassKey FeaturesDifferentiators from Target Compound
Pyrazolo[3,4-b]pyridinesATP-competitive kinase inhibitionLack benzodioxine-furan synergy
Benzodioxine derivativesGPCR modulationAbsence of pyrazole core
Furan-containing scaffoldsElectron-rich π systemsMissing tetrahydro-pyridinone ring

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